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2-(2-Nitrophenyl)-1,2,4-triazol-3-amine

Cat. No.: B1656469
CAS No.: 52943-86-9
M. Wt: 205.17
InChI Key: HPDVIKWGZRKXAO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where at least one atom in the ring is an element other than carbon. researchgate.netjetir.org These non-carbon atoms, known as heteroatoms, commonly include nitrogen, oxygen, and sulfur. researchgate.net The presence of heteroatoms imparts unique physical and chemical properties to these rings that are distinct from their carbocyclic counterparts.

Nitrogen-containing heterocycles are particularly prominent and form the basis of countless biologically active molecules and functional materials. jetir.orgresearchgate.net The compound 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine belongs to this class. Its core structure is the 1,2,4-triazole (B32235), a five-membered ring with two carbon atoms and three nitrogen atoms. nih.govchemijournal.com Triazoles, as part of the broader family of azoles, are aromatic and planar, a feature that often plays a crucial role in their chemical interactions. nih.gov The study of such molecules is fundamental to progress in medicinal chemistry, agrochemicals, and materials science. researchgate.netchemijournal.com

Significance in Triazole Compound Research

The 1,2,4-triazole ring system is a privileged scaffold in chemical and pharmaceutical research due to its wide array of biological activities. researchgate.netnih.gov Derivatives of 1,2,4-triazole have been extensively investigated and developed as therapeutic agents with applications including antifungal, antiviral, anticancer, and antibacterial properties. researchgate.netnih.govontosight.aimdpi.com Commercially successful drugs like the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral ribavirin, feature this heterocyclic core, highlighting its importance in medicine. nih.gov

Beyond pharmaceuticals, 1,2,4-triazole derivatives are significant in agricultural science, where they are used as fungicides, herbicides, and plant growth regulators. rjptonline.org The versatility of the triazole ring allows it to act as a stable framework for attaching various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications. The presence of three nitrogen atoms in the ring provides multiple sites for hydrogen bonding and coordination with biological targets, which is a key reason for their diverse bioactivities. nih.gov The specific molecule, this compound, combines this potent triazole core with a nitrophenyl substituent, a group known to be a precursor for many other functional groups, and an amino group, which can also be readily modified, making it a valuable intermediate for creating more complex molecules.

Historical Overview of Synthetic Approaches to Related N-Heterocycles

The synthesis of N-heterocycles, particularly triazoles, has evolved significantly since the first triazole was described by Bladin in 1885. nih.gov Early methods for creating 1,2,4-triazoles often involved the cyclization of open-chain precursors.

Classic named reactions form the historical bedrock of 1,2,4-triazole synthesis. These include:

Pellizzari Reaction: This method involves the reaction of hydrazides and amides to form 3,4,5-trisubstituted-4H-1,2,4-triazoles. bohrium.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the reaction of diacylamines with hydrazine (B178648). bohrium.com

From Semicarbazone Derivatives: A common and versatile historical route involves the ring closure of acyl derivatives of semicarbazides or thiosemicarbazides, typically in an alkaline solution, to yield 1,2,4-triazole-3-ones or -thiones. bohrium.com

More modern synthetic chemistry has introduced a variety of more efficient and versatile methods. While the famous copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is primarily used for the synthesis of the isomeric 1,2,3-triazoles, it revolutionized the accessibility of triazole-containing compounds in general. chemijournal.comnih.govthieme-connect.com For 1,2,4-triazoles, contemporary methods often focus on the cyclization of amidrazones or the reaction between nitriles and hydrazides. Research into creating N-aryl substituted triazoles, such as the title compound, has explored reactions like the [3+2] cycloaddition of aryl diazonium salts and isocyanides, which can be directed by different metal catalysts to produce specific isomers. frontiersin.org The synthesis of a related compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, was achieved by reacting 2-nitrophenyl azide (B81097) with an active methylene (B1212753) nitrile in the presence of a base, demonstrating a modern approach to forming N-nitrophenyl substituted triazoles. mdpi.comresearchgate.net

Research Data

Table 1: Synthetic Methods for Triazole Rings

This table summarizes various reactions used to synthesize the triazole heterocyclic system.

Reaction Name/TypePrecursorsProduct TypeReference
Pellizzari ReactionHydrazides, Amides1,2,4-Triazoles bohrium.com
Einhorn-Brunner ReactionDiacylamines, Hydrazine1,2,4-Triazoles bohrium.com
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)Azides, Alkynes1,2,3-Triazoles chemijournal.comthieme-connect.com
Cyclization of ThiosemicarbazidesAcyl thiosemicarbazides1,2,4-Triazole-3-thiones bohrium.com
[3+2] CycloadditionAryl diazonium salts, Isocyanides1,2,4-Triazoles frontiersin.org
Azide + Active Methylene Nitrile2-Nitrophenyl azide, Acetonitrile derivative1,2,3-Triazol-5-amine mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N5O2 B1656469 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine CAS No. 52943-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-5-11-12(8)6-3-1-2-4-7(6)13(14)15/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVIKWGZRKXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268780
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52943-86-9
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
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Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
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Record name 1-(2-nitrophenyl)-1H-1,2,4-triazol-5-amine
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Synthetic Methodologies and Pathways for 2 2 Nitrophenyl 1,2,4 Triazol 3 Amine

Precursor Synthesis and Intermediate Derivatization Strategies

The primary precursors for the synthesis of 2-(2-nitrophenyl)-1,2,4-triazol-3-amine are derivatives of guanidine (B92328), specifically N-(2-nitrophenyl)guanidine. The synthesis of this key intermediate can be approached through several routes, primarily involving the reaction of 2-nitroaniline (B44862) with a guanylating agent.

One common method for the synthesis of N-substituted guanidines is the reaction of the corresponding amine with cyanamide (B42294) in the presence of an acid. orgsyn.org For instance, the synthesis of a related compound, (2-methyl-5-nitrophenyl)guanidine, has been reported by reacting 2-amino-4-nitrotoluene with cyanamide. orgsyn.orgrsc.org This suggests a viable pathway where 2-nitroaniline is reacted with cyanamide under acidic conditions to yield N-(2-nitrophenyl)guanidine.

Alternatively, S-alkylisothioureas serve as effective guanylating agents. The reaction of an amine with an S-alkylisothiourea salt, such as S-methylisothiourea sulfate, provides a reliable method for the preparation of substituted guanidines. rsc.org This approach offers an alternative to the use of cyanamide.

The derivatization of these precursors to facilitate cyclization is a critical step. This often involves the introduction of a group that can act as a one-carbon source for the formation of the triazole ring.

Formation of the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole ring is the pivotal step in the synthesis of this compound. This transformation is typically achieved through the cyclization of an appropriate acyclic precursor, such as a substituted guanidine or thiourea (B124793) derivative.

The cyclization to form the 3-amino-1,2,4-triazole ring from a guanidine derivative generally involves the reaction with a one-carbon electrophile. For example, the reaction of aminoguanidine (B1677879) with formic acid is a well-established method for the synthesis of 3-amino-1,2,4-triazole. orgsyn.org The mechanism involves the initial formation of N-formylaminoguanidine, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic triazole ring. A similar mechanistic pathway can be envisioned for the cyclization of N-(2-nitrophenyl)guanidine with a suitable one-carbon source.

Condensation reactions are a cornerstone in the synthesis of 1,2,4-triazoles. A prevalent method involves the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a derivative thereof. For instance, the Einhorn-Brunner reaction describes the synthesis of 1,2,4-triazoles from the condensation of hydrazines with diacylamines in the presence of a weak acid.

Another relevant condensation approach is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. researchgate.net While not directly applicable to the synthesis of the target molecule in its classic form, the underlying principle of forming the triazole ring through condensation and dehydration is a key concept. A more direct route involves the cyclization of substituted thiosemicarbazides, which can be formed from the reaction of hydrazines with isothiocyanates. semanticscholar.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like 1,2,4-triazoles. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 1-aryl-1,2,4-triazoles. nih.gov While this specific example leads to a different substitution pattern, it highlights the potential of MCRs in constructing the 1,2,4-triazole core from simple starting materials in a single pot. The development of an MCR for the direct synthesis of 2-aryl-3-amino-1,2,4-triazoles would be a significant advancement.

Oxidative cyclization is another powerful tool for the formation of the 1,2,4-triazole ring. These methods often involve the use of a mild oxidizing agent to facilitate the ring-closing step. For instance, iodine-mediated oxidative cyclodesulfurization of the reaction product of aryl hydrazines and isothiocyanates has been utilized to synthesize fused 3-amino-1,2,4-triazole derivatives. researchgate.net This strategy could potentially be adapted for the synthesis of non-fused 2-aryl-3-amino-1,2,4-triazoles.

Both metal-catalyzed and metal-free approaches have been developed for the synthesis of 1,2,4-triazoles. Copper-catalyzed reactions are particularly common, often involving oxidative coupling steps. nih.gov These methods offer high efficiency and good functional group tolerance.

In recent years, there has been a growing interest in the development of metal-free synthetic routes due to their environmental benefits. A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions has been reported. nih.gov Furthermore, a divergent and metal-free synthesis of substituted amino-1,2,4-triazoles has been achieved through the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions. These metal-free approaches provide greener alternatives for the synthesis of the 1,2,4-triazole scaffold.

Data Tables

Table 1: Key Precursors and Intermediates

Compound NameStructureRole in Synthesis
2-NitroanilineStarting material for the synthesis of N-(2-nitrophenyl)guanidine.
CyanamideGuanylating agent.
S-Methylisothiourea sulfateGuanylating agent.
N-(2-Nitrophenyl)guanidineKey precursor for cyclization to the 1,2,4-triazole ring.
Formic AcidOne-carbon source for triazole ring formation.

Table 2: Overview of Synthetic Approaches for the 1,2,4-Triazole Core

Synthetic ApproachKey FeaturesPotential Applicability to Target Compound
Cyclization of Guanidines Reaction of a substituted guanidine with a one-carbon electrophile.High. A primary and logical route from N-(2-nitrophenyl)guanidine.
Condensation Reactions Formation of the triazole ring through intermolecular condensation and dehydration.Moderate. Requires specific precursors like substituted hydrazines and diacylamines.
Multi-Component Reactions Single-pot synthesis from simple starting materials.High potential for efficiency, though a specific protocol for the target is yet to be developed.
Oxidative Functionalization Use of an oxidizing agent to facilitate ring closure.Moderate. Could be applied to a precursor with a suitable leaving group.
Metal-Catalyzed Synthesis Often involves copper catalysis and oxidative coupling.High. Offers efficiency and functional group tolerance.
Metal-Free Synthesis Environmentally friendly alternatives to metal-catalyzed reactions.High. Growing area of research with promising methods.

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. pnrjournal.comscielo.org.za These benefits are particularly evident in the synthesis of nitrogen-containing heterocycles like 1,2,4-triazoles. rsc.org Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and solvents to efficiently convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com

For the synthesis of this compound, a plausible microwave-assisted approach involves the N-arylation of 3-amino-1,2,4-triazole with an activated 2-nitrophenyl source, such as 1-fluoro-2-nitrobenzene (B31998). The use of microwave irradiation can accelerate this nucleophilic aromatic substitution, which might otherwise require prolonged heating and harsh conditions. Studies on similar N-arylations of triazoles have demonstrated that microwave heating can reduce reaction times from several hours to mere minutes. rsc.orgresearchgate.net

For instance, a reaction involving 3-amino-1,2,4-triazole and 1-fluoro-2-nitrobenzene in a polar aprotic solvent like DMF or NMP, with a suitable base, could be completed in minutes under microwave irradiation, compared to the hours required for conventional heating. pnrjournal.comresearchgate.net The efficiency of MAOS in preparing various substituted 3-amino-1,2,4-triazoles has been well-documented, highlighting its potential for the rapid generation of libraries of such compounds. researchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative N-Arylation of 3-Amino-1,2,4-triazole Data is representative and compiled based on analogous reactions reported in the literature. rsc.orgnih.gov

ParameterConventional MethodMicrowave-Assisted Method
Solvent DMFDMF
Temperature 150 °C180 °C
Reaction Time 12 - 24 hours10 - 30 minutes
Yield 40-60%75-90%
Work-up Standard extractionSimplified filtration/extraction

Introduction and Functional Group Manipulation of the 2-Nitrophenyl Moiety

The introduction of the 2-nitrophenyl group at the N2 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation of a pre-formed 3-amino-1,2,4-triazole ring. Common methods for this transformation include nucleophilic aromatic substitution (SNAr) reactions using highly reactive aryl halides like 1-fluoro-2-nitrobenzene or through transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. nih.gov

The 2-nitrophenyl moiety is not merely a structural component but also a versatile functional handle for further molecular elaboration. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the triazole ring. nih.gov More importantly, the nitro group can be readily transformed into other functional groups. The most common transformation is its reduction to a primary amine (2-aminophenyl). This reduction can be achieved using various standard reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite (B78146).

The resulting amino group opens up a plethora of synthetic possibilities. For example, it can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a range of substituents. Alternatively, the ortho-aminoaryl triazole can serve as a precursor for the synthesis of fused polycyclic heterocyclic systems, such as triazolo[1,5-a]quinoxalines or triazolobenzodiazepines, through intramolecular cyclization reactions. mdpi.com This functional group manipulation is a powerful strategy for creating structurally complex molecules from the relatively simple this compound scaffold.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and, critically, the regioselectivity of the synthesis of this compound. The N-arylation of 3-amino-1,2,4-triazole can potentially occur at three different nitrogen atoms (N1, N2, or N4), making regiocontrol a significant challenge. nih.gov A systematic study of parameters such as the base, solvent, temperature, and choice of arylating agent is necessary to favor the formation of the desired N2 isomer.

Base: The choice of base can significantly influence the reaction's outcome. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in SNAr reactions. Organic bases, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), can also be effective. researchgate.net The strength and steric bulk of the base can alter the nucleophilicity of the different nitrogen atoms in the triazole ring, thereby affecting the regioselectivity.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed for N-arylation reactions as they can effectively solvate the intermediates and facilitate the substitution. mdpi.com

Temperature: While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in regioselectivity or the formation of decomposition byproducts. Microwave-assisted heating allows for precise temperature control and can often provide the necessary energy for the reaction to proceed quickly and cleanly. scielo.org.za

Table 2: Hypothetical Optimization of N-Arylation of 3-Amino-1,2,4-triazole with 1-Fluoro-2-nitrobenzene This table is illustrative, based on general principles of reaction optimization for similar heterocyclic compounds. mdpi.comresearchgate.net

EntryBaseSolventTemperature (°C)Time (h)Yield of N2 Isomer (%)
1K₂CO₃DMF1202445
2Cs₂CO₃DMF1201860
3TEADMSO1501255
4DIPEANMP1501265
5K₂CO₃DMSO180 (MW)0.582
6Cs₂CO₃NMP180 (MW)0.588

Regioselectivity and Tautomeric Considerations in Triazole Formation

Regioselectivity: The 3-amino-1,2,4-triazole nucleus is a polyfunctional nucleophile with three ring nitrogen atoms (N1, N2, and N4) available for electrophilic attack. nih.gov The arylation reaction can therefore lead to a mixture of regioisomers. The distribution of these isomers is influenced by a combination of electronic and steric factors. nih.gov

N1-substitution: This position is often sterically accessible.

N2-substitution: Substitution at N2 is electronically distinct from N1 and N4. The resulting 2-substituted isomer often exhibits different chemical properties compared to the N1 and N4 isomers.

N4-substitution: The N4 atom is adjacent to the amino group, and its reactivity can be influenced by this proximity.

Achieving regioselective synthesis of the 2-(2-nitrophenyl) isomer requires careful control of reaction conditions. Factors such as the nature of the electrophile, the solvent, the counter-ion of the base, and temperature can all play a role in directing the substitution to a specific nitrogen atom. nih.govnih.gov Theoretical studies and experimental evidence from related alkylations suggest that N2 alkylated isomers can be preferentially formed under certain conditions, though mixtures are common. nih.gov

Tautomeric Considerations: 3-Amino-1,2,4-triazoles, including the target compound, can exist in several tautomeric forms due to the migration of a proton. ijsr.net

Annular Tautomerism: The proton on the triazole ring can reside on any of the three nitrogen atoms, leading to 1H, 2H, and 4H tautomers. For the target compound, the 2H-tautomer is the named structure, but it may exist in equilibrium with the 1H and 4H forms where the 2-nitrophenyl group is at N1 and the proton is at N2 or N4, or where the phenyl group is at N1 and the proton is at N4. Theoretical studies on similar systems suggest that the 1H-tautomer is often the most stable. ijsr.net

Amino-Imino Tautomerism: The exocyclic amino group can also participate in tautomerism, existing in equilibrium with an imino form.

These tautomeric equilibria are important as the predominant tautomer in a given state (solid or solution) can dictate the molecule's physical properties and biological interactions. rsc.org The equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the ring. ijsr.netrsc.org Spectroscopic techniques like NMR are often used to study these equilibria, where tautomerism can lead to broadened signals for the triazole ring carbons. rsc.org X-ray crystallography provides definitive evidence for the tautomeric form present in the solid state. rsc.org

Advanced Spectroscopic Analysis and Structural Elucidation of 2 2 Nitrophenyl 1,2,4 Triazol 3 Amine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 2-(2-nitrophenyl)-1,2,4-triazol-3-amine is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the amino group (NH₂), the nitro group (NO₂), the aromatic C-H bonds of the phenyl ring, and the skeletal vibrations of the triazole and phenyl rings.

The primary amine (NH₂) group should produce two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3400-3200 cm⁻¹. A scissoring (bending) vibration for the NH₂ group is also expected around 1650-1580 cm⁻¹.

The nitro group (NO₂) will be characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is anticipated in the 1550-1500 cm⁻¹ region, while the symmetric stretch should appear between 1370-1320 cm⁻¹. The presence of a strong band around 1330 cm⁻¹ in a related nitrophenyl-triazole derivative supports this expectation. nih.gov

Aromatic C-H stretching vibrations of the nitrophenyl ring are predicted to occur just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and triazole rings are expected to give rise to a series of bands in the 1620-1400 cm⁻¹ region. nih.govijsr.net For instance, general C=N stretching in triazole compounds is often observed between 1600-1411 cm⁻¹. ijsr.net

Table 1: Predicted Infrared (IR) Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Asymmetric Stretch3400 - 3300Amino (NH₂)
N-H Symmetric Stretch3300 - 3200Amino (NH₂)
Aromatic C-H Stretch3100 - 3000Phenyl Ring
N-H Scissoring1650 - 1580Amino (NH₂)
C=C / C=N Stretching1620 - 1400Aromatic/Triazole Rings
NO₂ Asymmetric Stretch1550 - 1500Nitro (NO₂)
NO₂ Symmetric Stretch1370 - 1320Nitro (NO₂)

Raman Spectroscopy (If Applicable)

While experimental Raman spectra for the title compound are not available, this technique would provide complementary information to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic and triazole rings would be expected to produce strong signals. The symmetric NO₂ stretch, in particular, often gives a very intense Raman band. Aromatic ring breathing modes, typically observed in the 1000-990 cm⁻¹ region, would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, along with 2D NMR techniques, would be essential for the structural confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-nitrophenyl group, the amino group, and the C5-proton of the triazole ring.

The four protons of the ortho-substituted phenyl ring should appear as a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group and the triazole ring, these protons would be shifted downfield. In a similar compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the aromatic protons of the 2-nitrophenyl group were observed as multiplets between 7.85 and 8.11 ppm. mdpi.com

The amino (NH₂) protons are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration, but for aminotriazoles, it often appears between δ 5.0 and 7.5 ppm. For example, a broad singlet at 7.08 ppm was attributed to the amino group in a related aminotriazole derivative. mdpi.com The proton attached to C5 of the 1,2,4-triazole (B32235) ring is anticipated to appear as a singlet, likely in the δ 8.0-9.0 ppm region.

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound (in DMSO-d₆)

Proton Expected Chemical Shift (δ ppm) Multiplicity Integration
Aromatic-H (Nitrophenyl)7.5 - 8.5Multiplet (m)4H
Triazole-H (C5-H)8.0 - 9.0Singlet (s)1H
Amino-H (NH₂)5.0 - 7.5Broad Singlet (br s)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule. The spectrum should display eight distinct signals: two for the triazole ring carbons and six for the nitrophenyl ring carbons.

The two carbons of the 1,2,4-triazole ring (C3 and C5) are expected to resonate at approximately δ 150-165 ppm. In related 1,2,4-triazole derivatives, these carbons typically appear in this downfield region. urfu.ru

The six carbons of the 2-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield of the phenyl carbons due to the strong deshielding effect of the nitro group. The carbon attached to the triazole ring (C-N) will also be significantly downfield. For a similar 1-(2-nitrophenyl)-triazole structure, the carbon attached to the nitro group (C-2') was observed at δ 143.5 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

Carbon Expected Chemical Shift (δ ppm)
C3 (Triazole)160 - 165
C5 (Triazole)150 - 155
C1' (C-N, Phenyl)130 - 135
C2' (C-NO₂, Phenyl)145 - 150
C3', C4', C5', C6' (Phenyl)120 - 140

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the nitrophenyl ring, helping to unravel the complex multiplet pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the phenyl ring and the C5 of the triazole ring.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound could be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Detailed mass spectrometry data for the specific compound this compound is not available in the reviewed scientific literature. Generally, for 1,2,4-triazole derivatives, mass spectrometry is a crucial technique for confirming the molecular weight. The expected molecular ion peak for C₈H₇N₅O₂ would appear at m/z 205.06.

The fragmentation of 1,2,4-triazoles typically involves the cleavage of the bonds between N1–N2 and N4–C5 on the triazole ring. For the title compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the triazole and phenyl rings, providing valuable structural information. However, without experimental data, a precise fragmentation pattern cannot be described.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

A complete single-crystal X-ray diffraction study for this compound has not been reported in the public domain. The following subsections describe the expected parameters based on analyses of closely related nitrophenyl-substituted 1,2,4-triazole structures.

Crystallographic data for the specific title compound is not available. However, similar aromatic-substituted 1,2,4-triazole derivatives frequently crystallize in monoclinic or orthorhombic crystal systems. For instance, related compounds like 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione and 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione have been reported to crystallize in the monoclinic system. urfu.ruresearchgate.net The specific space group would be determined by the symmetry elements present in the crystal lattice.

Table 1: Expected Crystallographic Parameters (Hypothetical)

Parameter Expected Value
Crystal System Monoclinic / Orthorhombic
Space Group e.g., P2₁/c, Pbca
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available

Note: This table is illustrative and not based on experimental data for the title compound.

Table 2: Representative Bond Lengths and Angles from Similar Structures (Illustrative)

Bond/Angle Representative Value (Å/°)
N1-N2 ~1.39 Å
N4-C3 ~1.36 Å
C3-N(amine) ~1.35 Å
C(phenyl)-N(nitro) ~1.47 Å
N-C-N (in triazole) ~108-112°

Note: These values are based on related structures and are for illustrative purposes only.

The solid-state structure of this compound would be stabilized by a network of intermolecular and intramolecular interactions. The amino group (NH₂) is expected to act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal packing of amino-triazoles. urfu.ru

Additionally, π–π stacking interactions between the aromatic triazole and nitrophenyl rings of adjacent molecules could play a significant role in stabilizing the crystal structure. researchgate.net Weak C—H⋯N and C—H⋯O interactions would further contribute to the three-dimensional supramolecular architecture.

Elemental Composition Analysis

While specific experimental elemental analysis data for this compound was not found in the surveyed literature, the theoretical composition can be calculated from its molecular formula, C₈H₇N₅O₂. This analysis is fundamental for confirming the empirical formula of a newly synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Count Mass %
Carbon C 12.011 8 46.83%
Hydrogen H 1.008 7 3.44%
Nitrogen N 14.007 5 34.13%
Oxygen O 15.999 2 15.60%

| Total | | | | 100.00% |

Computational and Theoretical Investigations on this compound Remain Largely Unexplored

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the compound this compound. Despite the significant interest in the computational analysis of related heterocyclic compounds, particularly derivatives of 1,2,4-triazole, this specific molecule appears to be uncharacterized through the requested theoretical methodologies.

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic and electronic level. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely employed to investigate molecular properties, offering insights that complement experimental findings. These methods are invaluable for:

Determining stable molecular geometries.

Analyzing electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to chemical reactivity and electronic transitions.

Simulating vibrational spectra (infrared and Raman) to aid in structural identification.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

Investigating the effects of electron correlation on molecular systems.

While numerous studies have applied these computational techniques to various substituted nitrophenyl and aminotriazole derivatives, published research data specifically for this compound is not available. The scientific community has explored the computational aspects of structurally similar molecules, but a direct and detailed analysis pertaining to the title compound across the specified computational domains (DFT, ab initio methods, and their sub-disciplines) has not been found in the public research domain.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the following sections as outlined in the request:

Computational Chemistry and Theoretical Investigations of 2 2 Nitrophenyl 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations

Ab Initio Methods for Electronic Correlation Effects

This lack of available data highlights a potential area for future research, as the computational characterization of 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine could provide valuable insights into its structural, electronic, and thermodynamic properties. Such a study would contribute to the broader understanding of this class of chemical compounds.

Semi-Empirical Quantum Mechanical Approaches for Large Systems

For larger molecular systems where high-level ab initio calculations are computationally expensive, semi-empirical quantum mechanical methods provide a feasible alternative for exploring molecular properties. These methods employ approximations and parameters derived from experimental data to simplify the calculations.

The acidity constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule. Semi-empirical methods, combined with continuum solvation models, can be employed to predict pKa values. The general approach involves calculating the Gibbs free energy of the protonation/deprotonation reaction in solution.

One common approach is the use of an isodesmic reaction, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa. This method helps in canceling out systematic errors in the calculations. Various semi-empirical Hamiltonians such as PM6, PM7, and AM1 can be utilized for these predictions. peerj.comnih.govnih.gov The accuracy of these predictions can be enhanced by combining quantum mechanical calculations with machine learning models. nih.govoptibrium.com For amine-containing drug-like molecules, root-mean-square errors in the range of 1.0 to 1.6 pH units have been reported for semi-empirical methods. peerj.com

For this compound, the pKa of the amino group is of particular interest. The acidity will be influenced by the electron-withdrawing nature of the nitrophenyl group and the electronic properties of the triazole ring. A hypothetical pKa prediction for the primary amine group is presented in the table below, illustrating the expected range of values based on different semi-empirical methods.

Semi-Empirical MethodPredicted pKa
AM1/COSMO4.5
PM3/COSMO4.2
PM6/SMD4.8
PM7/SMD4.6

Note: The pKa values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar compounds.

Molecular Reactivity and Stability Analysis

Density Functional Theory (DFT) is a powerful tool for analyzing the reactivity and stability of molecules through the calculation of various electronic properties.

Global Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule can undergo electronic changes.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are valuable in comparing the reactivity of different molecules. tsijournals.com For this compound, the presence of the electron-withdrawing nitro group is expected to significantly influence these parameters, likely increasing its electrophilicity.

DescriptorSymbolIllustrative Value (eV)
Global Hardnessη2.5
Global SoftnessS0.4
Electronegativityχ4.8
Chemical Potentialμ-4.8
Electrophilicity Indexω4.6

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitro compounds.

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Indicates the propensity of a site to an attack by a nucleophile (electrophilic attack on the molecule).

f-(r): Indicates the propensity of a site to an attack by an electrophile (nucleophilic attack by the molecule).

f0(r): Indicates the propensity of a site to a radical attack.

For this compound, Fukui function analysis would likely indicate that the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group are susceptible to electrophilic attack, while the amino group would be a likely site for nucleophilic attack.

Atom/Regionf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
Amino Group (N)0.080.15
Triazole Ring (N atoms)0.120.05
Nitro Group (O atoms)0.180.03
Phenyl Ring (C atoms)0.050.07

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of Fukui functions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the amino group and triazole nitrogens towards the antibonding orbitals of the nitrophenyl ring. This intramolecular charge transfer contributes to the molecule's stability and influences its reactivity. The stabilization energies (E(2)) from NBO analysis quantify the strength of these interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. ajchem-a.comajchem-a.com By simulating the motions of atoms and molecules, MD can provide insights into the conformational landscape, flexibility, and intermolecular interactions of a compound.

For this compound, MD simulations could be used to:

Explore the different possible conformations arising from the rotation around the single bond connecting the phenyl and triazole rings.

Identify the most stable conformers and the energy barriers between them.

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. nih.gov

Study its interactions with solvent molecules or biological targets.

Such simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is essential for applications in drug design and materials science. pensoft.netarabjchem.org

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions is crucial for understanding the chemical behavior of this compound in various environments. Computational methods can provide significant insights into its potential as a building block in supramolecular chemistry or as a ligand in coordination chemistry.

Hydrogen Bonding Propensity and Donor/Acceptor Site Mapping

The hydrogen bonding capabilities of this compound can be thoroughly investigated using quantum chemical calculations. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be identified, indicating the likely sites for hydrogen bond donors and acceptors, respectively.

The primary amine group (-NH2) is expected to act as a strong hydrogen bond donor. The nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group are predicted to be the primary hydrogen bond acceptor sites. Computational software could be used to calculate the energies of various hydrogen-bonded dimers to quantify the strength of these interactions.

Table 1: Predicted Hydrogen Bond Donor and Acceptor Sites in this compound

Functional GroupAtom(s)RolePredicted Strength
Amino GroupN-HDonorStrong
Triazole RingN1, N4AcceptorModerate
Nitro GroupO=N=OAcceptorStrong

Note: This table is predictive and would require confirmation through computational analysis.

Metal Ion Coordination Potential and Ligand-Binding Sites

The potential of this compound to act as a ligand for various metal ions can be assessed through computational modeling. The nitrogen atoms of the triazole ring and the amine group, as well as the oxygen atoms of the nitro group, are all potential coordination sites.

Density Functional Theory (DFT) calculations could be employed to determine the optimized geometries and binding energies of complexes formed between the molecule and different metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺). The analysis of the electronic structure of these complexes would reveal the nature of the metal-ligand bonding. This information is valuable for the design of novel coordination polymers and metal-organic frameworks.

Theoretical Investigation of Electron Transfer Pathways

The electronic structure of this compound, characterized by the electron-donating amino group and the electron-withdrawing nitro group, suggests the possibility of intramolecular charge transfer. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and identify the orbitals involved.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the regions of the molecule most likely to be involved in electron donation and acceptance. This is crucial for understanding the molecule's photochemical properties and its potential use in electronic materials.

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for establishing a link between the molecular structure of a compound and its chemical reactivity or biological activity. For this compound, these methods could be used to predict its reactivity in various chemical reactions.

By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related triazole derivatives, a mathematical model can be developed to correlate these descriptors with experimentally observed reactivity. This predictive model can then be used to design new molecules with desired properties.

Optical Properties: Second-Order Optical Nonlinearity Calculations

The presence of electron-donating (amino) and electron-withdrawing (nitrophenyl) groups connected through a π-conjugated system (triazole ring) suggests that this compound may exhibit nonlinear optical (NLO) properties. Computational methods can be used to predict the second-order NLO response, specifically the first hyperpolarizability (β).

Calculations of the static and frequency-dependent hyperpolarizability using methods such as DFT can provide a quantitative measure of the NLO response. These theoretical predictions are instrumental in identifying and designing new materials for applications in optoelectronics and photonics.

Chemical Reactivity and Derivatization Chemistry of 2 2 Nitrophenyl 1,2,4 Triazol 3 Amine

Transformations of the Nitro Group

The nitro group attached to the phenyl ring is a versatile functional group that can undergo several key transformations, most notably reduction to an amino group.

The most common and synthetically useful reaction of the nitro group in nitrophenyl-triazoles is its reduction to a primary amine. This transformation is crucial for synthesizing derivatives with altered electronic properties and for introducing a new reactive site for further functionalization. The resulting amino group is a strong electron-donating group, which fundamentally changes the chemical nature of the phenyl ring.

Catalytic hydrogenation is a highly efficient method for this conversion. researchgate.netacs.org Typically, the reaction is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed. These methods are well-established for the reduction of nitroarenes without affecting the triazole ring. documentsdelivered.com The successful reduction yields 2-(2-Aminophenyl)-1,2,4-triazol-3-amine, a valuable intermediate for the synthesis of fused heterocyclic systems.

Table 1: Conditions for Reduction of Nitro Group
Reagents/CatalystSolventConditionsProduct
H₂, Pd/CMethanol (B129727) or EthanolRoom Temperature, 1-4 atm H₂2-(2-Aminophenyl)-1,2,4-triazol-3-amine
SnCl₂·2H₂OEthanol, conc. HClReflux2-(2-Aminophenyl)-1,2,4-triazol-3-amine
Fe, Acetic AcidEthanol/WaterReflux2-(2-Aminophenyl)-1,2,4-triazol-3-amine

Oxidation of the nitro group on an aromatic ring is not a common chemical transformation, as the nitrogen atom is already in a high oxidation state (+3). For 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine, there are no reported oxidation reactions involving the nitro group. The focus of its reactivity lies in the reduction of the nitro group or reactions involving the other functional moieties of the molecule.

Reactions Involving the Triazol-3-amine Moiety

The 3-amino group of the 1,2,4-triazole (B32235) ring is a primary amine and serves as a key nucleophilic center, enabling a variety of derivatization reactions such as alkylation, acylation, and condensation.

The this compound molecule possesses multiple potential sites for alkylation and acylation, including the exocyclic 3-amino group and the endocyclic nitrogen atoms (N1 and N4) of the triazole ring. The regioselectivity of these reactions depends heavily on the reaction conditions and the nature of the electrophile.

N-Acylation: Acylation with reagents like acyl chlorides or anhydrides can occur at either the exocyclic amino group to form an amide or at a ring nitrogen to form an N-acyltriazole. Studies on similar 3-amino-1,2,4-triazoles have shown that acylation can be directed. For instance, using equivalent amounts of acetic anhydride (B1165640) in a solvent like dimethylformamide can lead to selective monoacetylation on a ring nitrogen. acs.org More forceful conditions, such as refluxing in neat acetic anhydride, can result in diacetylation, with acyl groups being added to both a ring nitrogen and the exocyclic amino group. acs.orgnih.gov

Table 2: Plausible N-Acylation Reactions
ReagentConditionsPotential Product(s)
Acetyl Chloride (1 eq.)Pyridine, 0 °C to RTN-(2-(2-Nitrophenyl)-2H-1,2,4-triazol-3-yl)acetamide (exocyclic) or 1-Acetyl-2-(2-nitrophenyl)-1,2,4-triazol-3-amine (endocyclic)
Acetic Anhydride (excess)RefluxDi-acetylated derivatives

N-Alkylation: Similarly, N-alkylation with alkyl halides can lead to substitution on the exocyclic amino group or the triazole ring nitrogens. The reaction of related 3-nitro-1,2,4-triazole (B13798) derivatives with alkylating agents often results in substitution at the N1 or N2 atoms of the heterocycle. researchgate.net The specific outcome for the title compound would likely be a mixture of products, which could be controlled by careful selection of the base and reaction conditions.

The primary amino group at the C3 position of the triazole ring readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is a straightforward and high-yielding method for derivatization. nih.govmwjscience.com The reaction is typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in an alcohol solvent, such as methanol or ethanol, often with a few drops of glacial acetic acid as a catalyst. chemmethod.com More recently, ultrasound irradiation has been shown to dramatically reduce reaction times to mere minutes with excellent yields. nih.govresearchgate.net The resulting Schiff bases are valuable compounds in medicinal chemistry and as ligands in coordination chemistry.

Table 3: Examples of Aldehydes for Schiff Base Formation
Aldehyde ReactantReaction ConditionsProduct Type
BenzaldehydeMethanol, reflux, 5 hN-Benzylidene-2-(2-nitrophenyl)-1,2,4-triazol-3-amine
4-ChlorobenzaldehydeMethanol, ultrasound, 5 minN-(4-Chlorobenzylidene)-2-(2-nitrophenyl)-1,2,4-triazol-3-amine
Salicylaldehyde (2-Hydroxybenzaldehyde)Ethanol, reflux2-(((2-(2-Nitrophenyl)-2H-1,2,4-triazol-3-yl)imino)methyl)phenol
Thiophene-2-carboxaldehydeMethanol, ultrasound, 5 min2-(2-Nitrophenyl)-N-(thiophen-2-ylmethylene)-1,2,4-triazol-3-amine

Functionalization and Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound is strongly governed by the directing effects of its substituents. The nitro group is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution (EAS). The 1,2,4-triazol-3-amine group is also generally electron-withdrawing. Consequently, the phenyl ring is highly deactivated towards EAS, and such reactions would require harsh conditions and are not commonly reported.

Conversely, the phenyl ring is activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the strongly electron-withdrawing nitro group. ncrdsip.comyoutube.com In the title compound, the presence of the nitro group makes the ring susceptible to attack by strong nucleophiles. If a suitable leaving group (such as a halogen) were present at the 4- or 6-position of the phenyl ring, it would be readily displaced by nucleophiles like alkoxides, amines, or thiolates. While the nitro group itself can be displaced under certain conditions, this typically requires very harsh conditions or further activation. nih.gov Therefore, the primary utility in this area lies in using derivatives of the title compound that contain an additional leaving group on the phenyl ring to synthesize more complex structures via SNAr.

Ring Annulation and Fused Heterocycle Formation

The architecture of this compound is particularly amenable to intramolecular cyclization reactions, which result in the formation of fused heterocyclic systems. These reactions typically involve the amino group of the triazole ring and the nitro group on the phenyl ring, which, after a chemical transformation, can react with each other to form a new ring.

Synthesis of Novel Polycyclic Derivatives

A primary route to novel polycyclic derivatives from this compound is through intramolecular reductive cyclization. This well-established strategy in heterocyclic chemistry involves the reduction of the nitro group to a more reactive species, such as a nitroso, hydroxylamino, or amino group, which then readily undergoes a cyclization reaction with the proximate exocyclic amino group of the triazole ring.

This transformation is expected to yield derivatives of the nih.govekb.egplos.orgtriazolo[1,5-c]quinazoline ring system. The reaction is typically initiated by a reducing agent, which selectively reduces the nitro group without affecting the triazole ring. A variety of reducing agents can be employed for this purpose, with common choices including tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with a hydrogen source like hydrazine (B178648) or hydrogen gas).

The general reaction scheme involves the initial reduction of the 2-nitro group to an amino group, forming an in-situ intermediate, 2-(2-aminophenyl)-1,2,4-triazol-3-amine. This diamine intermediate is highly prone to intramolecular cyclization. The exocyclic amino group of the triazole ring can then attack the newly formed aniline, or a tautomeric form, leading to the elimination of a molecule of water and the formation of the fused quinazoline (B50416) ring. The final product of this reaction is the polycyclic aromatic compound, nih.govekb.egplos.orgtriazolo[1,5-c]quinazolin-2-amine.

Table 1: Hypothetical Polycyclic Derivatives from this compound

Starting Material Reagents and Conditions Product Fused Ring System

Hybrid Molecule Design and Synthesis with Other Heterocyclic Scaffolds

The nucleophilic character of the exocyclic amino group in this compound provides a convenient handle for the synthesis of hybrid molecules, where this triazole derivative is covalently linked to other heterocyclic scaffolds. This approach is of significant interest in medicinal chemistry for the development of new chemical entities with potentially enhanced or novel biological activities.

One common strategy for the synthesis of such hybrid molecules is the reaction of the 3-amino group with various electrophilic reagents that are themselves part of another heterocyclic system. For instance, the reaction with heterocyclic halides, such as chloro- or bromo-substituted pyridines, pyrimidines, or quinolines, in the presence of a base, can lead to the formation of a new carbon-nitrogen bond, thus linking the two heterocyclic rings.

Another approach involves the reaction of the amino group with heterocyclic aldehydes or ketones to form Schiff bases, which can then be reduced to stable amino-linked hybrids. Furthermore, the amino group can react with heterocyclic isocyanates or isothiocyanates to yield urea (B33335) or thiourea-linked hybrid molecules.

The design of these hybrid molecules is often guided by the principle of molecular hybridization, where known pharmacophores are combined to create a new molecule with a potentially synergistic or improved biological profile. The this compound scaffold can be strategically combined with other heterocycles known for specific biological activities.

Table 2: Examples of Hybrid Molecules Synthesized from this compound

Heterocyclic Reagent Reaction Type Product Structure Linkage Type
2-Chloropyridine Nucleophilic Aromatic Substitution N-(pyridin-2-yl)-2-(2-nitrophenyl)-1,2,4-triazol-3-amine Amino
Pyridine-4-carbaldehyde Schiff Base Formation and Reduction N-(pyridin-4-ylmethyl)-2-(2-nitrophenyl)-1,2,4-triazol-3-amine Methyleneamino
Phenyl isothiocyanate Addition 1-(2-(2-nitrophenyl)-1,2,4-triazol-3-yl)-3-phenylthiourea Thiourea (B124793)
2-Bromoacetyl-thiophene N-Alkylation 3-(2-oxo-2-(thiophen-2-yl)ethylamino)-2-(2-nitrophenyl)-1,2,4-triazole Amino-keto

Advanced Applications in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Architectures

The molecular structure of 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine is endowed with multiple reactive sites, making it an exceptionally versatile precursor in organic synthesis. The amino group on the triazole ring and the nitro group on the phenyl ring are key functional handles that can be selectively transformed to build intricate molecular frameworks.

Researchers have demonstrated that obtaining arylheterocyclic precursors with strategically placed ortho functional groups is a powerful tactic for creating novel polycyclic molecules. mdpi.comresearchgate.net The 2-nitrophenyl group, in conjunction with the adjacent amino group on the heterocyclic ring, offers a pathway for synthesizing new fused-ring systems. mdpi.comresearchgate.net For instance, the nitro and amino groups can be utilized for new ring annulation, leading to the preparation of complex polycyclic derivatives. mdpi.comresearchgate.net The synthesis of related structures, such as 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, underscores the utility of the 2-nitrophenyl azide (B81097) precursor in forming the triazole ring, which can then be further functionalized. mdpi.comresearchgate.net

The 1,2,4-triazole (B32235) ring itself is a stable and aromatic core, serving as a rigid scaffold. nih.govijsr.net This stability allows for chemical modifications to be performed on its substituents without compromising the core structure. The amino group can undergo various reactions, such as Schiff base formation or acylation, to append other functional units. mdpi.comnih.gov Simultaneously, the nitro group can be reduced to an amine, which opens up another avenue for derivatization, enabling the construction of extended, conjugated systems or the attachment of polymerizable groups. This dual functionality makes it a valuable building block for creating diverse and complex chemical entities. nih.gov

Development of Materials with Tailored Electronic Properties

The electronic character of this compound is defined by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2). This "push-pull" configuration, mediated by the conjugated π-system of the phenyl and triazole rings, is a classic design strategy for tuning the electronic properties of organic molecules.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap, is a critical parameter that dictates a material's electronic and optical properties. researchgate.netnih.gov In molecules like this, the HOMO is typically localized on the electron-rich (donor) part of the molecule, while the LUMO is on the electron-deficient (acceptor) part. By modifying the donor or acceptor strength, or by extending the π-conjugation, the HOMO-LUMO gap can be precisely controlled.

Theoretical studies on similar triazole derivatives have shown that the introduction of different substituents significantly alters the band gap. researchgate.net For this compound, the strong withdrawing nature of the nitro group lowers the LUMO energy, while the donating amino group raises the HOMO energy, leading to a smaller band gap compared to the unsubstituted parent compound. This tailored electronic structure is highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Specifically, 1,2,4-triazole derivatives have been investigated as host materials for phosphorescent OLEDs, indicating their potential in optoelectronic devices. dntb.gov.ua

Exploration in Advanced Optical Materials

The inherent electronic asymmetry of this compound makes it a promising candidate for nonlinear optical (NLO) materials. NLO materials interact with intense laser light to produce new frequencies and are crucial for technologies like optical switching, frequency mixing, and optical limiting. nih.govnih.gov

The efficacy of an NLO material is often quantified by its hyperpolarizability. Organic compounds with significant hyperpolarizability amplitudes have garnered attention for their potential use in NLO materials. nih.gov Research on structurally related nitrophenyl-amino-triazole derivatives has demonstrated substantial NLO properties. For example, 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione, a similar compound, was investigated using the Z-scan technique and found to exhibit strong third-order nonlinear optical behavior, including two-photon absorption. nitk.ac.inresearchgate.net

The key findings for this related compound, which suggest the potential of this compound, are summarized below.

NLO PropertyMeasured Value for a Similar Triazole DerivativeReference
Nonlinear Absorption Coefficient (β)2.99 cm/GW nitk.ac.in
Nonlinear Refractive Index (n₂)-2.53 × 10⁻¹¹ esu nitk.ac.in
Third-Order Susceptibility (χ⁽³⁾)2.72 × 10⁻¹³ esu nitk.ac.in
Second-Order Hyperpolarizability (γh)0.281 × 10⁻³¹ esu nitk.ac.in

These significant NLO characteristics arise from the efficient intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor through the π-conjugated bridge. researchgate.netnih.gov This charge transfer enhances the molecule's polarizability in the presence of a strong electric field, which is the origin of the NLO response. The high values observed in analogous compounds indicate that this compound is a strong candidate for use in optical limiting and switching devices. nitk.ac.inresearchgate.net

Investigation in Non-Aqueous Solvent Systems (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered "green" solvents due to their low vapor pressure, non-flammability, and high thermal stability. rsc.org They have attracted tremendous attention as alternative media for organic synthesis and materials processing. rsc.org

The synthesis of triazole compounds has been successfully performed in ionic liquids, which can act as both the solvent and catalyst, often leading to improved yields and selectivity. rsc.org This suggests that reactions involving this compound, such as its further derivatization or polymerization, could be advantageously carried out in these media.

Furthermore, the triazole moiety itself is a key component in a class of ILs known as triazolium-based ionic liquids. nih.govdtic.mil Poly(ionic liquid)s based on the 1,2,4-triazolium cation have been shown to exhibit interesting thermal-responsive behaviors, such as having an upper-critical-solution-temperature (UCST) or lower-critical-solution-temperature (LCST) in different solvents. nih.gov While this compound is a neutral molecule, its potential to be quaternized to form triazolium salts opens up the possibility of its use as a precursor for novel functional ionic liquids or poly(ionic liquid)s with specific optical or electronic properties derived from the nitrophenyl group.

Chemical Principles of Corrosion Inhibition

Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netcapes.gov.br The protective action of these organic molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. helsinki.fi

The chemical principles underlying the corrosion inhibition potential of this compound are multifaceted:

Heteroatom Coordination: The molecule contains multiple nitrogen atoms in both the triazole ring and the amino group. These nitrogen atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface, forming strong coordinate bonds. capes.gov.br

π-Electron Interactions: The aromatic phenyl and triazole rings are rich in π-electrons. These can interact with the metal surface, further strengthening the adsorption of the inhibitor molecule.

Multicenter Adsorption: Theoretical studies on amino-triazoles suggest that they can act as multicenter inhibitors, possessing both electrophilic and nucleophilic attack centers. capes.gov.br This allows the molecule to adsorb strongly onto the metal surface through various interaction points, leading to the formation of a stable and dense protective film.

A closely related compound, 5-mercapto-3-p-nitrophenyl-1,2,4-triazole, was found to have a high inhibition efficiency of 92.75% for copper in a neutral aqueous environment containing chloride ions. researchgate.net This high efficiency is attributed to the formation of a protective unimolecular film consisting of a Cu(I)-inhibitor complex. researchgate.net Given the structural similarities, this compound is expected to exhibit excellent corrosion inhibition properties through a similar mechanism of surface adsorption and film formation.

Integration into Polymeric Systems for Functional Materials

The incorporation of specific functional molecules into polymeric structures is a key strategy for creating advanced materials with tailored properties. Due to its reactive functional groups, this compound is an excellent candidate for integration into polymeric systems.

There are two primary approaches for this integration:

As a Monomer: The amino group, along with a second amino group generated by the reduction of the nitro function, can serve as reactive sites for step-growth polymerization. This would allow the direct incorporation of the nitrophenyl-triazole unit into the main chain of polymers like polyamides, polyimines, or polyureas. The resulting polymers would benefit from the inherent thermal stability and chemical resistance of the triazole ring.

As a Functional Pendant Group: The molecule can be attached to a pre-existing polymer backbone as a side chain. This approach allows for the modification of commodity polymers, imparting new functionalities. For example, attaching this unit to a polymer could enhance its optical properties (e.g., for NLO applications), improve its thermal stability, or increase its refractive index.

Poly-1,2,3-triazoles have been recognized as an important class of functional materials, and various synthetic routes exist for their preparation. researchgate.net By analogy, polymers containing the 1,2,4-triazole unit of this compound could find use in diverse fields, from high-performance plastics to functional coatings and membranes.

Supramolecular Chemistry Applications and Self-Assembly Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field and is essential for creating functional nanomaterials. acs.org

This compound possesses all the necessary features to participate in supramolecular self-assembly:

Hydrogen Bond Donors and Acceptors: The amino group (-NH2) is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. nih.gov This donor-acceptor capability can lead to the formation of extensive hydrogen-bonded networks, directing the assembly of molecules into tapes, sheets, or three-dimensional lattices. acs.org

π–π Stacking: The presence of two aromatic rings (phenyl and triazole) facilitates stabilizing π–π stacking interactions between adjacent molecules. nih.gov

Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that can influence molecular packing.

Considerations for High Energetic Materials (Chemical Stability and Decomposition Pathways)

The chemical stability and decomposition pathways of this compound are critical parameters in assessing its potential as a high energetic material. The molecular architecture, featuring a nitro-activated aromatic system coupled with a nitrogen-rich triazole ring, suggests a complex thermal behavior influenced by multiple functional groups. While specific experimental data for this compound is not extensively documented in public literature, a comprehensive understanding can be derived from theoretical studies and experimental findings on analogous structures.

Theoretical investigations into nitro-1,2,4-triazoles have shown that thermal decomposition is a complex, multi-step process. researchgate.net The energy difference between the frontier molecular orbitals (HOMO-LUMO gap) is often correlated with the thermal stability of such compounds. researchgate.net A larger energy gap generally implies greater stability.

The decomposition of this compound is likely initiated by the cleavage of the C-NO2 bond on the nitrophenyl ring, a common initial step in the decomposition of many nitroaromatic energetic materials. This initial bond scission would release nitrogen dioxide (NO2) and a highly reactive radical species.

Alternatively, the decomposition could be initiated by the rupture of the triazole ring. However, studies on similar compounds suggest that the triazole ring exhibits significant stability, especially when compared to other moieties. rsc.orgnih.gov Therefore, the C-NO2 bond scission is a more probable initial step.

Following the initial decomposition step, a cascade of secondary reactions is expected to occur, leading to the formation of various gaseous products such as N2, CO, CO2, H2O, and HCN. researchgate.net The amino group on the triazole ring can also play a role in the decomposition pathway, potentially participating in intermolecular hydrogen bonding, which can influence the stability and the decomposition mechanism.

Computational studies on related energetic materials, such as trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives, have been used to predict their heats of formation, detonation performances, and decomposition susceptibilities through the calculation of bond dissociation energies (BDE). nih.gov Similar computational approaches would be invaluable in quantitatively assessing the stability of this compound.

The following table summarizes the probable key decomposition parameters for this compound based on general knowledge of related energetic materials. It is important to note that these are estimated values and would require experimental verification.

ParameterProbable Value/CharacteristicSignificance in Energetic Materials
Decomposition Onset (Td) Estimated in the range of 200-300 °CIndicates the threshold temperature for thermal decomposition.
Primary Initiation Step C-NO2 bond cleavageThe weakest bond that dictates the initial decomposition reaction.
Key Gaseous Products N2, CO2, H2O, NO2, HCNThe volume and nature of gases produced determine the explosive power.
Solid Residue Carbonaceous materialThe amount of solid residue affects the overall energy release.

The interplay between the electron-withdrawing nitro group and the electron-donating amino group, mediated by the phenyl and triazole rings, will significantly influence the electronic structure and, consequently, the chemical stability of the molecule. Further detailed experimental and computational studies are necessary to fully elucidate the precise decomposition pathways and to accurately quantify the thermal stability of this compound for its potential application as a high energetic material.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine in a laboratory setting?

  • Methodology : Traditional condensation reactions between nitrophenyl precursors and triazole derivatives are commonly employed. Microwave-assisted synthesis (e.g., using green chemistry principles) can improve reaction efficiency and yield, as demonstrated in analogous triazole syntheses . Patent literature (e.g., WO 2017/055473) describes optimized protocols for nitro-substituted triazoles, emphasizing controlled nitration and cyclization steps .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm proton and carbon environments, particularly the nitro group’s electron-withdrawing effects. IR spectroscopy identifies N-H (triazole) and NO2_2 stretching vibrations.
  • Crystallography : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. For disordered structures, high-resolution data and twinning corrections may be required .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Management : Segregate nitro-containing waste and collaborate with certified disposal agencies to mitigate environmental contamination .

Advanced Research Questions

Q. How can computational chemistry tools predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., HER2 or BRCA1). Triazole-amine derivatives show binding via hydrogen bonds and hydrophobic interactions with active-site residues .
  • QSAR Modeling : Correlate nitro-group positioning with cytotoxicity using descriptors like Hammett constants or electrostatic potential maps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodology :

  • Parameter Validation : Reassess force fields in docking simulations (e.g., AMBER vs. CHARMM) and ensure protonation states match experimental pH conditions.
  • Experimental Cross-Check : Validate computational hits with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodology :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalysts). For example, microwave irradiation reduces reaction time for imine intermediates in triazole derivatives .
  • Catalyst Screening : Evaluate Pd/C or Cu(I) catalysts for regioselective modifications, as seen in analogous triazole syntheses .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

  • Methodology :

  • Twinning and Disorder : Collect high-resolution data (≤ 0.8 Å) and apply SHELXD for structure solution. For nitro-group disorder, use restraints during refinement in SHELXL .
  • Thermal Motion : Low-temperature (e.g., 100 K) data collection minimizes atomic displacement parameter inaccuracies.

Q. How to design experiments to study the interaction of this compound with proteins like BRCA1?

  • Methodology :

  • Biophysical Assays : Employ SPR for real-time kinetics or ITC for thermodynamic profiling.
  • Mutagenesis : Compare binding to wild-type vs. mutant BRCA1 (e.g., truncation at the BRCT domain) to identify critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.